Cas no 2229427-97-6 (methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)

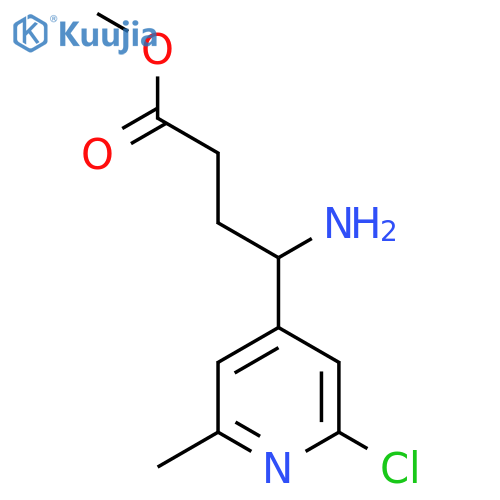

2229427-97-6 structure

商品名:methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate

- 2229427-97-6

- EN300-1995773

-

- インチ: 1S/C11H15ClN2O2/c1-7-5-8(6-10(12)14-7)9(13)3-4-11(15)16-2/h5-6,9H,3-4,13H2,1-2H3

- InChIKey: POXYMLOIROZMSV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(C)=N1)C(CCC(=O)OC)N

計算された属性

- せいみつぶんしりょう: 242.0822054g/mol

- どういたいしつりょう: 242.0822054g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 65.2Ų

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995773-0.05g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 0.05g |

$1212.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-0.5g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 0.5g |

$1385.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-1g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 1g |

$1442.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-1.0g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 1g |

$1442.0 | 2023-05-31 | ||

| Enamine | EN300-1995773-0.25g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 0.25g |

$1328.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-0.1g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 0.1g |

$1269.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-2.5g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 2.5g |

$2828.0 | 2023-09-16 | ||

| Enamine | EN300-1995773-5.0g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 5g |

$4184.0 | 2023-05-31 | ||

| Enamine | EN300-1995773-10.0g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 10g |

$6205.0 | 2023-05-31 | ||

| Enamine | EN300-1995773-10g |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate |

2229427-97-6 | 10g |

$6205.0 | 2023-09-16 |

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2229427-97-6 (methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬